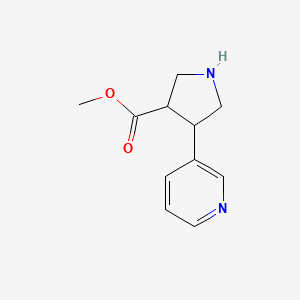

Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound features a pyrrolidine ring substituted with a pyridine moiety, making it a valuable scaffold in medicinal chemistry due to its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate typically involves the reaction of 4-pyridinecarboxaldehyde with ethyl acetoacetate and ammonium acetate in ethanol under reflux conditions . The reaction mixture is stirred at room temperature and then refluxed for 8 hours. The product is obtained by concentrating the mixture under vacuum and recrystallizing from ethanol to afford a white solid .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring’s stereochemistry and the pyridine moiety’s electronic properties contribute to its binding affinity and selectivity . The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various pharmacological effects .

Comparison with Similar Compounds

Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring but differ in their substitution patterns and biological activities.

Pyrrolizines: These compounds have a fused pyrrolidine and benzene ring system, offering different pharmacological profiles.

Prolinol: A derivative of pyrrolidine with hydroxyl substitution, used in different therapeutic areas.

Uniqueness: Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate is unique due to its combination of a pyrrolidine ring and a pyridine moiety, which provides a distinct set of chemical and biological properties. This structural arrangement allows for diverse chemical modifications and potential therapeutic applications, making it a valuable compound in medicinal chemistry .

Biological Activity

Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate (MPC) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

MPC has a molecular formula of C11H14N2O2 and a molecular weight of 242.70 g/mol. Its structure includes a pyrrolidine ring fused with a pyridine moiety, which is significant for its biological activity. The presence of these heterocycles allows for interaction with various biological targets, making it a compound of interest in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C11H14N2O2 |

| Molecular Weight | 242.70 g/mol |

| Functional Groups | Pyridine, Carboxylate |

| Structural Characteristics | Heterocyclic compound |

Biological Activities

Research indicates that MPC exhibits a range of biological activities, particularly in pharmacology. Key areas of activity include:

-

Antimicrobial Activity :

- MPC has shown promising results against various bacterial strains, with studies indicating its effectiveness at inhibiting growth at low concentrations. For instance, derivatives of pyrrolidine compounds have been reported to possess significant antimicrobial properties, with minimum inhibitory concentration (MIC) values as low as 0.15 µM against certain pathogens .

-

Antitumor Effects :

- Preliminary studies suggest that MPC may have anticancer properties, potentially acting as an inhibitor of key signaling pathways involved in tumor progression. For example, compounds similar to MPC have been shown to inhibit the interaction between oncogenic proteins and downstream signaling molecules like RAF and PI3K .

- Neuroprotective Properties :

The mechanisms underlying the biological activities of MPC are still being elucidated. However, several hypotheses have emerged:

- Receptor Interaction : MPC may interact with specific receptors involved in cellular signaling pathways, leading to altered gene expression and inhibition of tumor growth.

- Enzyme Inhibition : The compound could inhibit enzymes critical for bacterial survival or cancer cell proliferation, contributing to its antimicrobial and anticancer effects.

Case Studies

Several studies have investigated the biological activity of MPC derivatives:

-

Antimicrobial Efficacy Study :

- A study assessed the antimicrobial potency of various pyrrolidine derivatives, including MPC, against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the pyrrolidine structure enhanced antibacterial activity significantly, with some derivatives achieving MIC values below 5 µM .

- Antitumor Activity Assessment :

Future Directions

While preliminary data on the biological activity of this compound are promising, further research is essential to fully understand its mechanisms and potential therapeutic applications. Future studies should focus on:

- Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the chemical structure affect biological activity.

- In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile of MPC.

- Clinical Trials : Exploring its potential as a therapeutic agent for specific diseases.

Properties

IUPAC Name |

methyl 4-pyridin-3-ylpyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-15-11(14)10-7-13-6-9(10)8-3-2-4-12-5-8/h2-5,9-10,13H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDHADVUFHEQAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC1C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.